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Compound of Interest

Compound Name: Phenelfamycins D

Cat. No.: B15579980

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin D is a member of the elfamycin family of antibiotics, a group of natural products
known for their potent antibacterial activity. These molecules are characterized by a complex
macrolide-like core structure, often glycosylated with one or more sugar moieties. The intricate
stereochemistry and extensive proton overlap in their nuclear magnetic resonance (NMR)
spectra present a significant challenge for complete structural elucidation. This document
provides a detailed overview of the application of modern NMR spectroscopy techniques for
the comprehensive structural analysis of Phenelfamycin D. The protocols and data presented
herein are intended to serve as a guide for researchers involved in the isolation and
characterization of novel natural products.

Disclaimer: The NMR data presented in this document is a representative example based on
the known structure of Phenelfamycin D and typical spectroscopic values for similar natural
products. The original experimental data is found in the primary literature (J. Antibiot. 1988, 41,
1300-1315), which should be consulted for the reported experimental values.

Structural Elucidation Strategy
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The structural analysis of Phenelfamycin D relies on a suite of one-dimensional (1D) and two-

dimensional (2D) NMR experiments. The general workflow involves:

Determination of the molecular formula by high-resolution mass spectrometry (HRMS).
Identification of proton and carbon environments using *H and *3C NMR spectroscopy.

Establishment of one-bond proton-carbon correlations through Heteronuclear Single
Quantum Coherence (HSQC) spectroscopy.

Elucidation of proton-proton spin systems within individual structural fragments using
Correlation Spectroscopy (COSY).

Connection of these fragments across quaternary carbons and heteroatoms via
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Determination of the relative stereochemistry by analyzing nuclear Overhauser effect (NOE)
correlations from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame
Overhauser Effect Spectroscopy (ROESY) experiments and by measuring coupling
constants (J-values).

Data Presentation

Table 1: Representative *H NMR Data for Phenelfamycin
D (500 MHz, CDCIs)
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Position OoH (ppm) Multiplicity J (Hz)
2 3.85 m

3 5.30 dd 10.5, 2.0
4 2.40, 2.25 m

6 5.95 d 11.0

7 6.80 dd 15.0,11.0
8 6.10 d 15.0
10 3.55 m

11-Me 1.15 d 7.0

12 1.80 m

13-Me 0.95 d 7.0

14 4.90 d 8.0

15 3.20 m

16-OMe 3.40 S

17 3.90 m

18 3.60 m

19-Me 1.25 d 6.5

1 4.50 d 7.5

2' 3.30 t 8.0

3 3.50 t 8.5

4' 3.10 t 9.0

5' 3.70 m

6'-Me 1.20 d 6.0

1" 4.80 d 3.5
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2" 3.80 dd 10.0, 3.5
3" 3.65 t 9.5

4" 3.45 t 9.5

5" 3.95 m

6"-Me 1.30 d 6.2
Ph-CH2 3.68 s

Ph-H 7.25-7.35 m

Table 2: Representative **C NMR Data for Phenelfamycin
D (125 MHz, CDCI:s)
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Position oC (ppm)
1 172.5
2 45.0
3 78.0
4 38.5
5 168.0
6 125.0
7 140.0
8 128.0
9 170.0
10 40.0
11-Me 18.0
12 35.0
13-Me 16.5
14 82.0
15 75.0
16-OMe 58.0
17 72.0
18 79.0
19-Me 17.5
1 102.0
2' 74.0
3 76.0
4' 71.0
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5' 77.0
6'-Me 18.5
1" 98.0
2" 73.0
3" 75.0
4" 70.0
5" 76.5
6"-Me 19.0
Ph-CH: 41.5
Ph-C 135.0
Ph-CH 129.0, 128.5, 127.0
Phenylacetyl-CO 171.0

Experimental Protocols
Sample Preparation

A sample of 5-10 mg of purified Phenelfamycin D is dissolved in 0.6 mL of deuterated
chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The
solution is then transferred to a 5 mm NMR tube.

1D NMR Spectroscopy

e 1H NMR:

o

Pulse Program: zg30

[¢]

Spectrometer Frequency: 500 MHz

o

Spectral Width: 12 ppm

o

Acquisition Time: 3.0 s
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o Relaxation Delay: 2.0 s
o Number of Scans: 16

o Temperature: 298 K

e 13C NMR:
o Pulse Program: zgpg30 (proton-decoupled)
o Spectrometer Frequency: 125 MHz
o Spectral Width: 200 ppm
o Acquisition Time: 1.0 s
o Relaxation Delay: 2.0 s
o Number of Scans: 1024

o Temperature: 298 K

2D NMR Spectroscopy

e COSY (Correlation Spectroscopy):

o

Pulse Program: cosygpqf

[¢]

Data Points (F2 x F1): 2048 x 256

[¢]

Spectral Width (F2 and F1): 12 ppm

Number of Scans: 8

[e]

o

Processing: Sine-bell window function in both dimensions.

e HSQC (Heteronuclear Single Quantum Coherence):

o Pulse Program: hsqcedetgpsisp2.3
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o Data Points (F2 x F1): 1024 x 256

o Spectral Width (F2): 12 ppm

o Spectral Width (F1): 165 ppm

o 1JCH Coupling Constant: 145 Hz

o Number of Scans: 16

o Processing: Qsine window function in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation):

o Pulse Program: hmbcgpndqgf

o Data Points (F2 x F1): 2048 x 256

o Spectral Width (F2): 12 ppm

o Spectral Width (F1): 200 ppm

o Long-range JCH Coupling Constant: Optimized for 8 Hz

o Number of Scans: 32

o Processing: Sine-bell window function in both dimensions.

NOESY (Nuclear Overhauser Effect Spectroscopy):

(¢]

Pulse Program: noesygpph

[¢]

Data Points (F2 x F1): 2048 x 256

[¢]

Spectral Width (F2 and F1): 12 ppm

[e]

Mixing Time: 500 ms

Number of Scans: 16

o
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o Processing: Sine-bell window function in both dimensions.

Visualization of Workflows and Relationships
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Click to download full resolution via product page

 To cite this document: BenchChem. [Application Notes and Protocols: Structural Analysis of
Phenelfamycin D by NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579980#nmr-spectroscopy-for-phenelfamycin-d-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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